2-Nitro-5-(trifluoromethoxy)benzaldehyde
Description
2-Nitro-5-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde featuring a nitro group at the ortho position and a trifluoromethoxy (OCF₃) group at the meta position relative to the aldehyde functional group. This compound is of interest in medicinal and agrochemical synthesis due to the combined electronic effects of the nitro and OCF₃ substituents, which enhance electrophilicity at the aldehyde and improve metabolic stability .
Properties
IUPAC Name |
2-nitro-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-8(10,11)16-6-1-2-7(12(14)15)5(3-6)4-13/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDBSQIAQJAMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(trifluoromethoxy)benzaldehyde typically involves the nitration of 5-(trifluoromethoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzaldehyde ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 2-Amino-5-(trifluoromethoxy)benzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2-Nitro-5-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
2-Nitro-5-(trifluoromethoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(trifluoromethoxy)benzaldehyde is largely dependent on its chemical structure and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. In substitution reactions, the trifluoromethoxy group can be displaced by nucleophiles through a nucleophilic aromatic substitution mechanism .
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Utility : Both OCF₃ and CF₃ analogs serve as intermediates in fluorinated drug synthesis. For example, 2-Nitro-5-(trifluoromethyl)benzaldehyde is documented as a precursor in kinase inhibitor development .
- Pharmacokinetics: Fluorinated aldehydes exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs, a critical factor in antipsychotic drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
